REACTION_CXSMILES
|
[CH:1]([N-:4][CH:5]([CH3:7])C)([CH3:3])C.[Li+].[CH:9]([NH:12]C(C)C)(C)C.CS(O[CH2:21][CH:22]1[CH2:26][CH2:25][O:24][CH2:23]1)(=O)=O.Cl.[CH3:28]CCCCC>C1COCC1>[O:24]1[CH2:25][CH2:26][CH:22]([CH2:21][CH:9]([NH2:12])[C:7]2[CH:5]=[N:4][CH:1]=[CH:3][CH:28]=2)[CH2:23]1 |f:0.1|
|
Name
|
|
Quantity
|
15 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
solution
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.27 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
|
Quantity
|
3.62 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC1COCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The resulting purple suspension was stirred for a further 45 min, during which time the temperature of the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was generated at 0° C.
|
Type
|
CUSTOM
|
Details
|
to rise to −4° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
STIRRING
|
Details
|
by additional stirring for 12 h
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 20–30 min
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate (3×25 mL)
|
Type
|
ADDITION
|
Details
|
by adding solid K2CO3
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform extracts were dried (K2CO3)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
followed by rotary evaporation of chloroform
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CC(CC1)CC(C=1C=NC=CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |